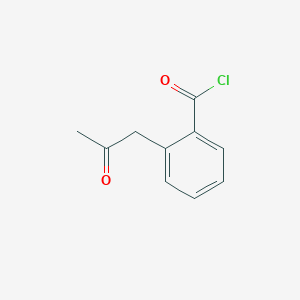
2-(2-Oxopropyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxopropyl)benzoyl chloride is an organic compound with the molecular formula C10H9ClO2. It is a derivative of benzoyl chloride, featuring an oxopropyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Oxopropyl)benzoyl chloride can be synthesized through the reaction of benzoyl chloride with acetone in the presence of a catalyst. The reaction typically involves heating and stirring the mixture under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of benzoic acid and thionyl chloride as raw materials, with a catalyst to facilitate the reaction. The mixture is heated and stirred, followed by distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxopropyl)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols, amines, and other nucleophiles in the presence of a base or catalyst
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Benzyl alcohol and hydrocarbons.
Substitution: Amides, esters, and other substituted benzoyl derivatives
Applications De Recherche Scientifique
2-(2-Oxopropyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce benzoyl groups into molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Oxopropyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various substituted products. The molecular targets include hydroxyl groups, amines, and other nucleophilic sites on molecules. The pathways involved in its reactions are typically nucleophilic acyl substitution and addition-elimination mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl chloride: A simpler acyl chloride with similar reactivity but without the oxopropyl group.
2-(2-Oxopropyl)selanylbenzoyl chloride: A selenium-containing analog with different reactivity and applications.
N,N′-(1,2-Phenylene)bis(2-(2-oxopropyl)selanyl)benzamide: A complex derivative with unique structural and functional properties.
Uniqueness
2-(2-Oxopropyl)benzoyl chloride is unique due to the presence of the oxopropyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of substituted products. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance in scientific research .
Propriétés
Numéro CAS |
75724-92-4 |
|---|---|
Formule moléculaire |
C10H9ClO2 |
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
2-(2-oxopropyl)benzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)6-8-4-2-3-5-9(8)10(11)13/h2-5H,6H2,1H3 |
Clé InChI |
SOYRYWLNRGQFIF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC=CC=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


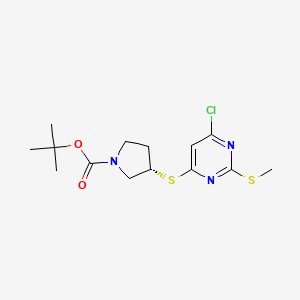
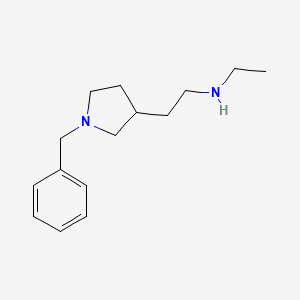
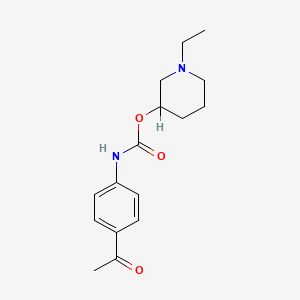

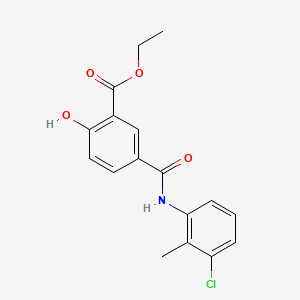
![4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)
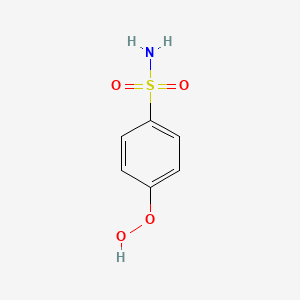
![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)
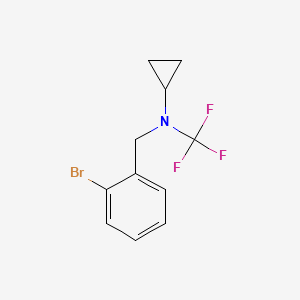
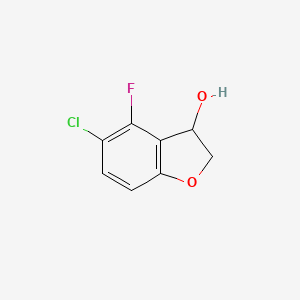
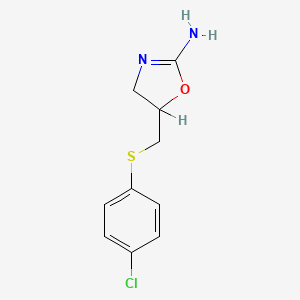
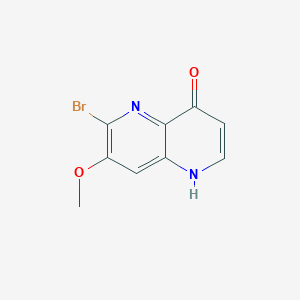
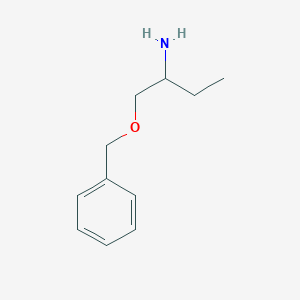
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
